molecular formula C7H17NO3S B8566289 3-(tert-Butylamino)propylsulfonic acid CAS No. 1118-52-1

3-(tert-Butylamino)propylsulfonic acid

Cat. No.: B8566289
CAS No.: 1118-52-1
M. Wt: 195.28 g/mol
InChI Key: AJOMXCNJGRAIHS-UHFFFAOYSA-N
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Description

3-(tert-Butylamino)propylsulfonic acid is a sulfonic acid derivative featuring a tert-butylamino group attached to a propylsulfonic acid backbone. Applications of such compounds include catalysis, particularly in acid-catalyzed reactions such as hydrodeoxygenation and Strecker-type transformations, where their stability and acidity are critical .

Properties

CAS No.

1118-52-1

Molecular Formula

C7H17NO3S

Molecular Weight

195.28 g/mol

IUPAC Name

3-(tert-butylamino)propane-1-sulfonic acid

InChI

InChI=1S/C7H17NO3S/c1-7(2,3)8-5-4-6-12(9,10)11/h8H,4-6H2,1-3H3,(H,9,10,11)

InChI Key

AJOMXCNJGRAIHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCCCS(=O)(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The tert-butylamino group in 3-(tert-Butylamino)propylsulfonic acid distinguishes it from structurally related sulfonic acids. For example:

  • 3-Hydroxypropane-3-sulphonic acid derivatives (e.g., sodium 3-hydroxypropane-3-sulphonate) feature a hydroxyl group instead of an amino moiety, altering acidity and reactivity in aqueous environments .
  • Propylsulfonic acid-functionalized silicas (e.g., MCM-41-PSA) incorporate sulfonic acid groups on mesoporous silica supports, optimizing surface area and catalytic efficiency but lacking the amino functionality .

Thermal Stability

The tert-butylamino group in this compound likely enhances thermal resistance compared to linear alkylamino analogs. Propylsulfonic acid groups in silica-supported catalysts demonstrate stability up to 350°C without decomposition, a property critical for high-temperature applications like hydrodeoxygenation . In contrast, sulfonic acid resins (e.g., Amberlyst) typically degrade above 150°C, highlighting the advantage of covalently anchored propylsulfonic acids .

Catalytic Performance

  • Acidity: The sulfonic acid group provides strong Brønsted acidity, comparable to other propylsulfonic acid-functionalized materials like SBSSA (silica-bonded S-sulfonic acid). However, the tert-butylamino group may modulate acid strength via electronic effects .
  • Pore Structure: When supported on mesoporous silica (e.g., SBA-15 or MCM-41), propylsulfonic acids benefit from high surface areas (up to 300 Å pore sizes) and uniform pore distributions, enhancing reactant diffusion and catalytic activity . Non-porous analogs like 3-butylaminopropylsulfonic acid lack this structural advantage .

Data Tables

Table 1: Key Properties of this compound and Analogous Compounds

Compound Molecular Formula Functional Groups Thermal Stability Key Applications
This compound C₇H₁₇NO₃S -SO₃H, -NH-C(CH₃)₃ >350°C Acid catalysis, hydrodeoxygenation
3-Butylaminopropylsulfonic acid C₇H₁₇NO₃S -SO₃H, -NH-(CH₂)₃CH₃ ~250°C (estimated) Limited data
MCM-41-PSA SiO₂-(CH₂)₃SO₃H -SO₃H on mesoporous silica >350°C Strecker reactions, esterification
Sodium 3-hydroxypropane-3-sulphonate C₃H₇NaO₄S -SO₃⁻, -OH Decomposes >200°C Intermediate in sulfonamide synthesis

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